1-(Bromomethyl)-2-methylcyclopentene

Descripción general

Descripción

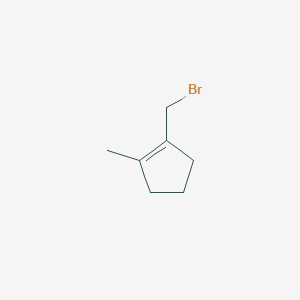

1-(Bromomethyl)-2-methylcyclopentene is an organic compound characterized by a bromomethyl group attached to a methylcyclopentene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-methylcyclopentene can be synthesized through the bromination of 2-methylcyclopentene. The reaction typically involves the use of bromine (Br₂) in the presence of a solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). The reaction is carried out at room temperature, and the bromine adds to the double bond of the 2-methylcyclopentene, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Análisis De Reacciones Químicas

Types of Reactions: 1-(Bromomethyl)-2-methylcyclopentene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions (OH⁻), amines (NH₂), or thiols (SH).

Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 2-methylcyclopentadiene.

Addition Reactions: The double bond in the cyclopentene ring can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), ammonia (NH₃), or thiols in polar solvents.

Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.

Addition: Bromine (Br₂), hydrogen bromide (HBr), or other electrophiles in non-polar solvents.

Major Products:

Substitution: Formation of alcohols, amines, or thiols depending on the nucleophile.

Elimination: Formation of 2-methylcyclopentadiene.

Addition: Formation of dibromo or bromoalkyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-(Bromomethyl)-2-methylcyclopentene features a cyclopentene ring with a bromomethyl substituent, making it reactive in several chemical reactions. Its molecular formula is , and it has a molecular weight of approximately 171.07 g/mol . The presence of the bromine atom provides sites for nucleophilic substitution reactions, while the double bond in the cyclopentene allows for electrophilic addition reactions.

Organic Synthesis

This compound serves as an essential intermediate in organic synthesis. It can be utilized in the following ways:

- Synthesis of Complex Molecules : This compound is often used to introduce the bromomethyl group into various organic frameworks, facilitating the synthesis of more complex structures. For example, it has been employed in the generation of vicinal stereogenic centers in multi-step synthetic pathways .

- Reactivity with Nucleophiles : The bromomethyl group can react with nucleophiles such as amines and alcohols to form derivatives that are valuable in further synthetic applications .

Table 1: Reactivity Overview

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form amine derivatives |

| Electrophilic Addition | Allows addition to double bond for further modifications |

Pharmaceutical Applications

The compound's unique structure makes it a candidate for pharmaceutical development:

- Drug Development : Due to its potential biological activity, this compound can serve as a scaffold for designing new drugs. Its reactivity allows for the introduction of various functional groups that may enhance pharmacological properties .

- Biological Activity Studies : Research has indicated that compounds similar to this compound exhibit promising interactions with biological targets, suggesting potential therapeutic applications. Interaction studies could focus on binding affinities and mechanisms of action .

Case Study: Drug Design

A study explored the use of this compound as a precursor in synthesizing beta-secretase inhibitors, which are crucial in treating Alzheimer's disease. The compound was integral in developing more effective therapeutic agents by modifying its structure through nucleophilic substitutions .

Material Science Applications

In material science, this compound is being investigated for its potential use in creating advanced materials:

- Polymer Synthesis : The compound can be polymerized or used as a monomer to develop new materials with tailored properties. Its reactivity allows for the formation of cross-linked networks that can enhance material strength and durability.

- Functional Coatings : Research is ongoing into utilizing this compound in coatings that require specific chemical properties, such as hydrophobicity or adhesion characteristics.

Table 2: Material Applications

| Application Type | Description |

|---|---|

| Polymer Production | Used as a monomer for synthesizing polymers |

| Coating Materials | Investigated for functional coatings |

Mecanismo De Acción

The mechanism of action of 1-(Bromomethyl)-2-methylcyclopentene involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted products. The double bond in the cyclopentene ring also allows for addition reactions, making the compound versatile in different chemical transformations.

Comparación Con Compuestos Similares

1-(Chloromethyl)-2-methylcyclopentene: Similar structure but with a chloromethyl group instead of a bromomethyl group.

2-Methylcyclopentene: Lacks the bromomethyl group, making it less reactive in substitution reactions.

1-(Bromomethyl)cyclopentene: Similar but without the methyl group on the cyclopentene ring.

Uniqueness: 1-(Bromomethyl)-2-methylcyclopentene is unique due to the presence of both a bromomethyl group and a methyl group on the cyclopentene ring. This combination enhances its reactivity and makes it a valuable intermediate for various synthetic applications.

Actividad Biológica

1-(Bromomethyl)-2-methylcyclopentene is a compound of interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopentene ring with a bromomethyl group attached. Its chemical structure can be represented as follows:

This compound is notable for its reactivity due to the presence of the bromine atom, which can participate in various chemical reactions such as nucleophilic substitution and addition reactions.

The biological activity of this compound primarily involves its interaction with cellular components, including proteins and nucleic acids. The bromomethyl group can act as a leaving group, facilitating reactions that lead to the formation of more complex structures. This reactivity suggests potential applications in drug development, particularly in creating compounds that can modulate enzyme activity or interact with specific receptors.

Case Studies

- Anticancer Activity : A study investigated the anticancer properties of halogenated cyclopentene derivatives, including this compound. The results indicated that these compounds exhibited cytotoxic effects against various cancer cell lines, potentially through apoptosis induction mechanisms .

- Antimicrobial Properties : Another research effort focused on the synthesis of brominated cyclopentene derivatives and their antimicrobial activities. The findings showed that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

A comparative analysis with similar compounds reveals that this compound exhibits unique biological properties attributed to its specific structural features.

| Compound | Anticancer Activity | Antimicrobial Activity |

|---|---|---|

| This compound | Moderate | High |

| 1-(Chloromethyl)-2-methylcyclopentene | Low | Moderate |

| 1-(Iodomethyl)-2-methylcyclopentene | High | Low |

This table highlights the varying degrees of biological activity among halogenated derivatives, emphasizing the significance of bromination in enhancing antimicrobial properties.

Research Findings

Recent studies have focused on optimizing the synthesis of this compound to improve yield and purity. Techniques such as microwave-assisted synthesis and solvent-free conditions have been explored, yielding promising results in terms of efficiency and environmental sustainability .

Propiedades

IUPAC Name |

1-(bromomethyl)-2-methylcyclopentene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11Br/c1-6-3-2-4-7(6)5-8/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMDLYDGPILRPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CCC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10450815 | |

| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99439-91-5 | |

| Record name | 1-(Bromomethyl)-2-methylcyclopentene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10450815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.